Differential Mitochondrial β-Oxidation of Trans- vs. Cis-Containing Octadecadienoic Acids
The presence of a trans double bond in octadecadienoic acid isomers significantly alters their catabolic fate compared to the all-cis (9Z,12Z) analog, linoleic acid. In a direct comparative study using isolated rat liver mitochondria, octadecadienoic acid isomers containing one or two trans double bonds were oxidized to a greater extent than the all-cis isomer [1]. This differential metabolism underscores that (2E,9Z)-octadeca-2,9-dienoic acid, with its specific trans-2 bond, will not behave as a simple surrogate for linoleic acid in metabolic studies.
| Evidence Dimension | Extent of complete oxidation via β-oxidation sequence |
|---|---|
| Target Compound Data | Contains one trans double bond at C2 (Class inference) |
| Comparator Or Baseline | All-cis 9,12-octadecadienoic acid (Linoleic acid) |
| Quantified Difference | Isomers with ≥1 trans double bond were oxidized to a greater extent than the all-cis isomer. |
| Conditions | Isolated rat liver mitochondria; uniformly 14C-labeled substrates. |
Why This Matters
This informs procurement decisions where metabolic fate or energy yield is a critical endpoint; using the correct isomer is essential for data accuracy.
- [1] Anderson, R. L. (1968). Oxidation of the geometric isomers of δ9,12-octadecadienoic acid by rat liver mitochondria. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 152(3), 531–538. doi:10.1016/0005-2760(68)90093-3 View Source
